molecular formula C23H20FN3O2 B2533435 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea CAS No. 1171213-04-9

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2533435
CAS No.: 1171213-04-9
M. Wt: 389.43
InChI Key: DOJRPDXEDBTJAT-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a novel synthetic small molecule research compound designed for investigative oncology and kinase inhibition studies. This urea-functionalized tetrahydroquinoline derivative is of significant interest in pharmacological research due to its structural features common to several classes of protein kinase inhibitors. The core 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, while the urea moiety is a critical pharmacophore found in numerous approved tyrosine kinase inhibitors, including Sorafenib and Regorafenib, which function as potent anti-angiogenic agents by targeting VEGFR-2 and other kinases . The incorporation of the 4-fluorophenyl group enhances the molecule's potential for target binding and modulates its physicochemical properties. This compound is structurally optimized for investigating enzyme inhibition pathways, particularly against kinase targets implicated in cancer proliferation and angiogenesis. Researchers can utilize this chemical tool to explore structure-activity relationships in the development of novel targeted therapies, with potential applications in studying colorectal, breast, pancreatic, and prostate cancer models . The compound is provided as a high-purity material suitable for in vitro biological screening, mechanism-of-action studies, and molecular docking simulations to evaluate its interaction with therapeutic targets like EGFR tyrosine kinase and VEGFR-2 . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c24-18-7-9-19(10-8-18)25-23(29)26-20-11-12-21-17(14-20)6-13-22(28)27(21)15-16-4-2-1-3-5-16/h1-5,7-12,14H,6,13,15H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJRPDXEDBTJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the quinoline derivative with 4-fluorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the urea linkage.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydroquinolin Core

The tetrahydroquinolin nitrogen’s substitution significantly impacts molecular properties. Key analogs include:

Compound Name Substituent on Tetrahydroquinolin Molecular Weight Key Features
Target Compound Benzyl Not provided Aromatic benzyl group enhances rigidity and π-π stacking potential.
1-[(4-Fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-...] (CAS 1171390-18-3) 3-Methylbutyl 383.5 Branched alkyl chain increases lipophilicity, potentially improving membrane permeability .
1-(1-Benzyl-2-oxo-...)-3-(3,4-dimethoxyphenyl)urea (CAS 1171872-97-1) Benzyl 431.5 Dimethoxy groups on the urea aryl ring introduce electron-donating effects, altering electronic density .

Key Observations :

  • Benzyl vs. Alkyl Substitution : The benzyl group in the target compound and CAS 1171872-97-1 may enhance planarity and aromatic interactions compared to the flexible 3-methylbutyl chain in CAS 1171390-18-3.
  • Molecular Weight : Bulkier substituents (e.g., dimethoxyphenyl in CAS 1171872-97-1) increase molecular weight, which could affect solubility and pharmacokinetics.

Urea Aryl Group Modifications

The 4-fluorophenyl urea group in the target compound contrasts with other aryl substituents in analogs:

Compound Name Urea Substituent Biological Activity (ED50)
Target Compound 4-Fluorophenyl Not reported
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 4-Fluorophenyl 2.70 μmol/kg (sleep test)
CAS 1171872-97-1 3,4-Dimethoxyphenyl Not reported

Key Observations :

  • Fluorophenyl Urea : The electron-withdrawing fluorine atom in the target compound and thiadiazole derivatives () may enhance hydrogen-bonding capacity and metabolic stability.

Biological Activity

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a urea functional group. Its molecular formula is C25H24N2OC_{25}H_{24}N_{2}O with a molecular weight of 416.5 g/mol. The structure can be represented as follows:

Structure 1 1 Benzyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl 3 4 fluorophenyl urea\text{Structure }\text{1 1 Benzyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl 3 4 fluorophenyl urea}
PropertyValue
Molecular FormulaC25H24N2O
Molecular Weight416.5 g/mol
CAS Number941991-16-8

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of several tetrahydroquinoline derivatives against human cancer cell lines including Mia PaCa-2 and PANC-1. The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

The proposed mechanism of action for the anticancer effects involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, compounds targeting thioredoxin reductase (TrxR) have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
1-(1-Benzyl-2-oxo...)Mia PaCa-25.0
1-(1-Benzyl-2-oxo...)PANC-17.5
Tetrahydroquinoline derivative ARKO6.0
Tetrahydroquinoline derivative BLoVo8.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have shown that certain derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A systematic evaluation was conducted on various derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The findings revealed that some derivatives exhibited zones of inhibition comparable to standard antibiotics.

Table 3: Antimicrobial Activity Results

CompoundMicroorganismZone of Inhibition (mm)
1-(1-Benzyl-2-oxo...)Staphylococcus aureus15
1-(1-Benzyl-2-oxo...)Escherichia coli12
Tetrahydroquinoline derivative ACandida albicans14

Q & A

Q. Why do some studies report antitumor activity while others show limited efficacy?

  • Resolution Strategies :
  • Patient-derived xenografts (PDX) : Test in RET-fusion-positive vs. wild-type models .
  • Biomarker analysis : Monitor p-ERK/p-AKT downstream signaling to confirm target modulation .

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